Product packaging for o-Chlorobenzyl methyl sulfoxide(Cat. No.:CAS No. 23413-66-3)

o-Chlorobenzyl methyl sulfoxide

Cat. No.: B1222375
CAS No.: 23413-66-3
M. Wt: 188.67 g/mol
InChI Key: XGQNVMKZJNFYKP-UHFFFAOYSA-N
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Description

o-Chlorobenzyl methyl sulfoxide is a research chemical of significant interest in pharmacological studies, particularly for investigating diuretic agents. Scientific research indicates that this compound elicits a diuretic effect in experimental models. Its mechanism of action is linked to the adrenergic system; studies show its diuretic activity is reversed by pretreatment with the alpha-adrenergic blocker tolazoline, but not by the beta-adrenergic blocker propranolol. This profile distinguishes it from common diuretics like hydrochlorothiazide and furosemide, whose actions are not influenced by tolazoline. Furthermore, evidence suggests that the diuretic effect of this compound is not dependent on catecholamine release from storage sites. These properties make it a valuable compound for researchers exploring the adrenergic regulation of renal function and developing novel therapeutic pathways. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClOS B1222375 o-Chlorobenzyl methyl sulfoxide CAS No. 23413-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(methylsulfinylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQNVMKZJNFYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946073
Record name 1-Chloro-2-[(methanesulfinyl)methyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23413-66-3
Record name O-chlorobenzyl methyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023413663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-[(methanesulfinyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-CHLOROBENZYL METHYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T1U5N8743
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereoselective Synthetic Methodologies for O Chlorobenzyl Methyl Sulfoxide and Analogues

Asymmetric Oxidation of Prochiral Sulfides to o-Chlorobenzyl Methyl Sulfoxide (B87167)

The direct oxidation of a prochiral sulfide (B99878), such as o-chlorobenzyl methyl sulfide, represents the most straightforward approach to obtaining the corresponding chiral sulfoxide. This transformation requires a chiral oxidant or a catalytic system that can differentiate between the two lone pairs of electrons on the sulfur atom, thereby selectively forming one enantiomer over the other. organic-chemistry.orgacsgcipr.org

Ligand-Accelerated Catalytic Systems for Enantioselective Sulfoxidation

Metal-based catalysts, in combination with chiral ligands, are powerful tools for the enantioselective oxidation of sulfides. These systems typically utilize an inexpensive terminal oxidant, such as hydrogen peroxide or its urea (B33335) adduct, while the chirality is induced by the ligand coordinated to the metal center.

Vanadium and titanium complexes have proven particularly effective. For instance, a chiral vanadium-salan complex has been used for the asymmetric oxidation of various sulfides with hydrogen peroxide, affording high yields and enantioselectivities. organic-chemistry.org This method is general for different types of sulfides and the high enantioselectivity is a direct result of the asymmetric oxidation process rather than a subsequent kinetic resolution. organic-chemistry.org

Similarly, titanium-salen complexes are highly effective for the asymmetric oxidation of aryl alkyl sulfides. Research has shown that a Ti(salen) complex can catalyze the oxidation of methyl p-chlorophenyl sulfoxide, an analogue of the target compound, in 88% yield and with an exceptional 99% enantiomeric excess (ee) when using urea hydrogen peroxide as the oxidant. ucc.ie The conditions for these catalytic systems are often mild, making them suitable for a range of substrates.

Another study investigated copper-catalyzed asymmetric sulfoxidation of aryl benzyl (B1604629) and aryl alkyl sulfides using aqueous hydrogen peroxide. A clear relationship was observed between the steric bulk of the sulfide substituents and the resulting enantioselectivity, with ee values reaching up to 93% for certain substrates. ucc.ie These findings suggest that ligand-accelerated catalytic systems are a highly tunable and effective strategy for producing chiral sulfoxides like o-chlorobenzyl methyl sulfoxide.

Table 1: Enantioselective Oxidation of Analogous Sulfides using Ligand-Accelerated Catalytic Systems

Sulfide Substrate Catalyst System Oxidant Yield (%) ee (%) Reference
Methyl p-chlorophenyl sulfide Ti(salen) Urea-H₂O₂ 88 99 ucc.ie
Benzyl phenyl sulfide Ti(salen) Urea-H₂O₂ 65 97 ucc.ie
2-Naphthylmethyl phenyl sulfide Cu(II)/chiral ligand H₂O₂ 30 93 ucc.ie

Biocatalytic Approaches to Chiral this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity. acsgcipr.orgalmacgroup.com

Monooxygenases are a class of enzymes capable of inserting one atom of molecular oxygen into a substrate. nih.gov Flavin-containing monooxygenases (FMOs) and Baeyer-Villiger monooxygenases (BVMOs) have been successfully employed for the asymmetric oxidation of prochiral sulfides. nih.govfrontiersin.org These enzymes use molecular oxygen as the ultimate oxidant and a cofactor like NADPH for reducing power. nih.govunito.it

For example, two new monooxygenases, BVMO145 and FMO401, were found to catalyze the enantiodivergent oxidation of sulfides bearing N-heterocyclic substituents. BVMO145 produced (S)-sulfoxides with excellent ee (>99%), while FMO401 yielded the corresponding (R)-sulfoxides with good to high ee. nih.gov Furthermore, a fusion of Methylophaga FMO with a phosphite (B83602) dehydrogenase for cofactor regeneration was shown to oxidize p-chlorophenyl methyl sulfide with high enantiomeric excess (>90%). unito.it Peroxidases, another class of oxidative enzymes, have also been utilized in bienzymatic systems for the oxidation of alkyl heteroaryl sulfides, achieving high yields and enantioselectivities (up to 99% ee). organic-chemistry.org

Table 2: Biocatalytic Sulfoxidation of Analogous Sulfides

Enzyme Type Substrate Product Configuration Conversion (%) ee (%) Reference
BVMO145 N-heterocyclic sulfide 4a (S) 75 >99 nih.gov
FMO401 N-heterocyclic sulfide 4a (R) >99 65 nih.gov
PTDH-mFMO p-Chlorophenyl methyl sulfide (S) - >90 unito.it
Kinetic Resolution Strategies via Sulfoxide Reductases

Kinetic resolution is an alternative biocatalytic strategy to obtain enantiopure sulfoxides. This method starts with a racemic mixture of the sulfoxide. An enzyme then selectively reduces one of the enantiomers back to the sulfide, leaving the other enantiomer in high optical purity. frontiersin.orgnih.gov This approach is particularly useful when efficient methods for racemic synthesis are available.

The two main classes of enzymes used for this purpose are methionine sulfoxide reductases (Msr) and dimethyl sulfoxide (DMSO) reductases. nih.gov The Msr family is further divided into MsrA, which typically reduces (S)-sulfoxides, and MsrB, which is selective for (R)-sulfoxides. almacgroup.com

A homolog of MsrA from Pseudomonas alcaliphila (paMsrA) has demonstrated excellent activity and enantioselectivity for a range of aryl methyl sulfoxides, producing (R)-sulfoxides with up to 99% ee and approximately 50% yield. frontiersin.orgnih.gov This system showed high substrate tolerance, with concentrations up to 320 mM being successfully resolved. nih.gov Conversely, MsrB homologues have been employed to prepare (S)-sulfoxides via kinetic resolution, achieving 92-99% ee. researchgate.net DMSO reductases from various microorganisms have also been used for the kinetic resolution of racemic sulfoxides, yielding the (R)-enantiomers in good yields and high ee. frontiersin.orgnih.gov

Table 3: Enzymatic Kinetic Resolution of Analogous Racemic Sulfoxides

Enzyme Substrate Scope Resolved Product Yield (%) ee (%) Reference
MsrA from P. alcaliphila Aryl methyl/ethyl sulfoxides (R)-Sulfoxides ~50 up to 99 nih.gov
MsrB from Limnohabitans sp. Aromatic/Alkyl sulfoxides (S)-Sulfoxides ~50 92-99 researchgate.net

Nucleophilic Displacement from Sulfinate Precursors for Chirality Transfer

An alternative to asymmetric oxidation is the reaction of an organometallic reagent with a diastereomerically pure sulfinate ester. This method, often referred to as the Andersen sulfoxide synthesis, involves the nucleophilic displacement of an alkoxy group from a chiral sulfinate precursor. The reaction proceeds with complete inversion of configuration at the sulfur center, allowing for excellent chirality transfer. nih.gov

The key to this method is the preparation of enantiomerically enriched sulfinate esters. This is typically achieved by reacting a sulfinyl chloride with a chiral alcohol, such as menthol (B31143) or diacetone-D-glucose, followed by separation of the resulting diastereomers. nih.gov More recently, catalytic asymmetric methods for the synthesis of chiral sulfinate esters have been developed. nih.gov

Once the diastereomerically pure sulfinate ester is obtained, it can be treated with an appropriate Grignard reagent (e.g., methylmagnesium bromide for the synthesis of a methyl sulfoxide) to yield the desired enantiopure sulfoxide. nih.gov Another approach involves the generation of sulfenate anions from β-sulfinyl esters, which can then react with electrophiles in palladium-catalyzed reactions using chiral ligands to produce enantioenriched sulfoxides. mdpi.com

Novel Pathways for Racemic this compound Synthesis

While the focus is often on stereoselective synthesis, efficient methods for preparing the racemic starting material for kinetic resolution are also valuable. A recently developed method allows for the direct synthesis of various benzyl methyl sulfoxides from the corresponding benzyl halides.

This transition-metal-free reaction utilizes dimethyl sulfoxide (DMSO) as both the solvent and the source of the "S(O)Me" group. The transformation is mediated by phenyltrimethylammonium (B184261) tribromide and involves a nucleophilic substitution followed by an oxygen transformation, providing a convenient and direct route to racemic benzyl methyl sulfoxides. This pathway would be directly applicable to the synthesis of racemic this compound from o-chlorobenzyl bromide.

Oxidation of Sulfides to Sulfoxides in the Presence of Specific Reagents

The direct oxidation of prochiral sulfides is one of the most common methods for the preparation of chiral sulfoxides. acsgcipr.org This transformation requires careful control to prevent over-oxidation to the corresponding sulfone. acsgcipr.org The key to achieving stereoselectivity lies in the use of chiral reagents or catalysts that can differentiate between the two lone pairs of electrons on the sulfur atom of the sulfide.

Methodologies for the asymmetric oxidation of sulfides to produce single-enantiomer sulfoxides in high enantiomeric excess are crucial, particularly in the pharmaceutical industry. acsgcipr.org Various methods have been developed, including the use of:

Chiral stoichiometric oxidants. acsgcipr.org

Chiral metal complexes, which can be used in both catalytic and stoichiometric amounts. acsgcipr.orgsemanticscholar.org

Biocatalysis employing enzymes such as Baeyer-Villiger monooxygenases. acsgcipr.orgresearchgate.net

Historically, high-valent metal reagents were used for these oxidations, but they have been largely replaced by more environmentally benign reagents like hydrogen peroxide or air, often in conjunction with a catalyst. acsgcipr.org The efficiency of the reaction and the prevention of sulfone formation can be managed by careful control of reaction stoichiometry, the mode of oxidant addition, and maintaining acidic conditions. acsgcipr.org

Chiral Schiff base-vanadium(IV) complexes have been demonstrated as effective catalysts for the asymmetric oxidation of sulfides to chiral sulfoxides. semanticscholar.org Another approach involves the use of chiral N-chloramines as metal-free oxidizing agents, where the chiral information is transferred from the nitrogen to the sulfur atom. metu.edu.tr

Table 1: Selected Reagent Systems for Asymmetric Sulfide Oxidation

Catalyst/Reagent SystemOxidantSubstrate ScopeTypical Enantiomeric Excess (ee)
Chiral Vanadium ComplexesH₂O₂Aryl alkyl sulfidesModerate to high
Chiral Titanium Complexes (Kagan's Catalyst)Cumene hydroperoxideAryl alkyl sulfidesGood to excellent
Chiral N-chloramines-Aryl alkyl sulfidesModerate
Baeyer-Villiger Monooxygenases (BVMOs)O₂Various sulfidesOften excellent

Formation via Pummerer Reaction Variations and Derivatives

The Pummerer reaction is a characteristic transformation of sulfoxides bearing at least one α-hydrogen. organicreactions.org In its classic form, it involves the rearrangement of a sulfoxide in the presence of an activating agent, typically acetic anhydride (B1165640), to yield an α-acyloxy-thioether. wikipedia.org The reaction proceeds through the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. wikipedia.orgmanchester.ac.uk

Besides acetic anhydride, other activators such as trifluoroacetic anhydride and trifluoromethanesulfonic anhydride can be employed. wikipedia.org The versatility of the Pummerer reaction is expanded by the variety of nucleophiles that can be used, including arenes, alkenes, amides, and phenols. wikipedia.org This allows for the introduction of various functional groups at the α-position to the sulfur atom.

Several variations of the Pummerer reaction have been developed, which can be applied to generate derivatives of this compound:

Additive Pummerer Reactions: These are possible with aromatic or vinyl sulfoxides. manchester.ac.uk

Asymmetric Pummerer Reactions: These reactions take advantage of the inherent chirality of the starting sulfoxide to induce stereoselectivity in the product. wikipedia.org While classical Pummerer reactions often lead to racemic products, modifications to the reaction conditions, such as the use of specific electrophilic activators like TMSOTf and amide additives, can achieve high stereoselectivity. semanticscholar.orgacs.org

Interrupted Pummerer Reactions: In this variation, the nucleophile attacks the activated sulfoxide at the sulfur atom rather than the α-carbon, leading to different product classes. semanticscholar.orgacs.org

The Pummerer reaction and its variations provide a powerful tool for the functionalization of the carbon atom adjacent to the sulfur in this compound, enabling the synthesis of a wide range of derivatives.

Control of Stereochemistry in Sulfur-Chiral Centers

The sulfur atom in a sulfoxide like this compound is a stereogenic center when the two organic substituents are different, as is the case here (an o-chlorobenzyl group and a methyl group). illinois.edu The sulfur atom is sp³ hybridized and has a tetrahedral geometry, with a lone pair of electrons occupying one of the tetrahedral vertices. illinois.edulumenlearning.com This arrangement makes the molecule chiral and capable of existing as a pair of enantiomers. lumenlearning.comlibretexts.org

Configurational Stability and Pyramidal Inversion Barriers

Unlike amines, which undergo rapid pyramidal inversion at room temperature, sulfoxides are configurationally stable. illinois.eduwikipedia.org The energy barrier for this inversion is substantial, typically in the range of 38-47 kcal/mol, which is high enough to allow for the separation and isolation of individual enantiomers under normal conditions. illinois.edunih.govhuji.ac.il Racemization of sulfoxides through pyramidal inversion generally requires harsh conditions, such as temperatures exceeding 200°C. illinois.edu

Theoretical studies using density functional theory (DFT) have been employed to calculate the pyramidal inversion barriers for various sulfoxides. nih.govhuji.ac.il These calculations are in good agreement with experimental data for racemization. nih.govhuji.ac.il The nature of the substituents on the sulfur atom influences the height of the inversion barrier. For instance, the presence of a phenyl ring can stabilize the transition state through resonance, thereby lowering the energy barrier by about 3 kcal/mol compared to a similar molecule without a phenyl substituent. nih.govhuji.ac.il Conversely, electron-withdrawing groups on the phenyl ring can further decrease the barrier. nih.govhuji.ac.il

Table 2: Calculated Pyramidal Inversion Energy Barriers for Selected Sulfoxides

SulfoxideCalculated Inversion Barrier (kcal/mol)
Methyl Phenyl Sulfoxide~38.7 - 47.1
Diphenyl Sulfoxide~38.7 - 47.1
Benzyl Methyl Sulfoxide~38.7 - 47.1
Benzyl Phenyl Sulfoxide~38.7 - 47.1

Data compiled from theoretical studies. nih.govhuji.ac.ilresearchgate.net

Photoracemization Mechanisms and Control Strategies for Alkyl Aryl Sulfoxides

While thermally stable, chiral sulfoxides can undergo racemization upon photoirradiation. nih.gov The mechanism of photoracemization can proceed through two main pathways:

α-Cleavage and Recombination: This involves the homolytic cleavage of the carbon-sulfur bond to form a radical pair (a sulfinyl radical and an alkyl radical). nih.govfigshare.com This pair can then recombine to form the starting sulfoxide, but with loss of stereochemical information, leading to racemization. nih.govfigshare.com

Pyramidal Inversion: A non-radical pathway involving the direct inversion of the pyramidal sulfur center in an excited state has also been proposed. nih.govresearchgate.netiastate.edunih.gov

The efficiency of photoracemization can be significantly enhanced by the use of photosensitizers. nih.gov For example, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺) has been shown to be a highly effective catalyst for the rapid photoracemization of enantiopure alkyl aryl sulfoxides, with reactions proceeding extremely fast. nih.govacs.org The proposed mechanism involves the oxidation of the chiral sulfoxide by the excited photosensitizer to form a sulfoxide radical cation, which is a key intermediate in the racemization process. acs.org

Control over the photoracemization process is a key aspect of its application. It has been demonstrated that the presence of easily oxidizable functional groups on the sulfoxide molecule can inhibit photoracemization. nih.govacs.org If a functional group in the molecule has a lower oxidation potential than the sulfoxide group, it will be preferentially oxidized by the photosensitizer, thereby preventing the formation of the sulfoxide radical cation and inhibiting racemization. nih.govacs.org This principle can be used to design sulfoxides that are resistant to photoracemization. For example, functional groups like dimethylamino, pyrrolidyl, and anisyloxy have been shown to hinder this process. nih.govacs.org This understanding allows for the prediction of which sulfoxides will be reactive or non-reactive in photoracemization based on their electrochemical potentials. nih.govacs.org

Table 3: Effect of Photosensitizers on the Photoracemization of Methyl p-Tolyl Sulfoxide

PhotosensitizerWavelength (nm)Racemization Observed
None425No
Perylene diimide-No
9-Cyano anthracene-No
Thioxanthone-No
Fluorescein-No
2,4,6-Triphenylpyrylium tetrafluoroborate (TPT⁺)425Yes (rapid)

Data based on studies of enantiopure methyl p-tolyl sulfoxide. nih.govacs.org

Reactivity and Mechanistic Investigations of O Chlorobenzyl Methyl Sulfoxide

Mechanistic Studies of Pummerer and Related Rearrangement Reactions

The Pummerer rearrangement of sulfoxides, a reaction first observed by Rudolf Pummerer, involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an electrophilic activator, typically a carboxylic anhydride (B1165640). wikipedia.org For o-chlorobenzyl methyl sulfoxide, this reaction provides a pathway to functionalize the carbon adjacent to the sulfur atom.

Pathways to α-Thiocarbonium Ions and Subsequent Transformations

The central event in the Pummerer rearrangement is the formation of a highly reactive α-thiocarbonium ion (also known as a thionium (B1214772) ion). The generally accepted mechanism commences with the activation of the sulfoxide oxygen by an electrophile, such as acetic anhydride. wikipedia.orgtcichemicals.com This acylation of the sulfoxide oxygen enhances the leaving group ability of the oxygen moiety.

Subsequent elimination of an adjacent proton by a base, typically the acetate (B1210297) ion generated in the initial acylation step, leads to the formation of the key α-thiocarbonium ion intermediate. wikipedia.org This cation is stabilized by the adjacent sulfur atom through pπ-dπ orbital overlap. The electrophilic α-thiocarbonium ion is then susceptible to attack by nucleophiles. In a standard Pummerer rearrangement, the acetate ion acts as the nucleophile, attacking the carbocation to yield the α-acetoxy thioether product. wikipedia.org However, a variety of other nucleophiles can intercept this intermediate, leading to the formation of diverse molecular architectures.

Regioselectivity and Stereochemical Aspects of Pummerer Reactivity

The regioselectivity of the Pummerer reaction is a critical consideration when the sulfoxide possesses two or more α-carbons with abstractable protons. In the case of this compound, there are two potential sites for deprotonation: the benzylic methylene (B1212753) group and the methyl group. The relative acidity of the α-protons and the steric environment around these positions influence which α-thiocarbonium ion is preferentially formed. Generally, benzylic protons are more acidic, which would favor the formation of the benzylic thiocarbonium ion.

The stereochemistry of the Pummerer reaction is also a subject of detailed study. If the sulfoxide is chiral at the sulfur atom, the reaction can, in principle, proceed with transfer of chirality. However, the formation of the planar α-thiocarbonium ion intermediate often leads to racemization, as the subsequent nucleophilic attack can occur from either face of the planar cation. The degree of stereoselectivity can be influenced by factors such as the nature of the electrophilic activator, the nucleophile, and the reaction conditions.

Influence of Electrophilic Activators on Reaction Kinetics and Selectivity

The choice of electrophilic activator plays a pivotal role in the kinetics and selectivity of the Pummerer rearrangement. While acetic anhydride is the classic activator, a range of other reagents can be employed, each with its own impact on the reaction. wikipedia.org More reactive activators, such as trifluoroacetic anhydride (TFAA), can significantly accelerate the reaction rate, often allowing the reaction to proceed at lower temperatures.

The nature of the activator also influences the selectivity of the process. For instance, the counterion generated from the activator can compete with other nucleophiles present in the reaction mixture for trapping the α-thiocarbonium ion. Lewis acids have also been shown to promote Pummerer-type reactions, likely by coordinating to the sulfoxide oxygen and facilitating the formation of the key cationic intermediate. wikipedia.org The specific combination of substrate, activator, and reaction conditions must be carefully chosen to achieve the desired outcome.

Reactivity Profiles in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond the Pummerer rearrangement, this compound serves as a valuable precursor in the synthesis of more complex molecules through the formation of new carbon-carbon and carbon-heteroatom bonds.

Role as an α-C-Alkylation Precursor and Carbanion Equivalent

The protons on the carbon atoms alpha to the sulfoxide group in this compound are acidic due to the electron-withdrawing nature of the sulfinyl group. Treatment of the sulfoxide with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), results in deprotonation to form a sulfoxide-stabilized carbanion.

This carbanion is a potent nucleophile and can be considered a carbanion equivalent. It readily participates in α-C-alkylation reactions with various electrophiles, such as alkyl halides. This provides a powerful method for the construction of new carbon-carbon bonds at the position adjacent to the sulfur atom. The versatility of this approach allows for the introduction of a wide range of alkyl substituents.

Nucleophilic Additions Involving Sulfoxide-Stabilized Carbanions

The sulfoxide-stabilized carbanion derived from this compound can also engage in nucleophilic addition reactions with a variety of electrophilic partners. A prominent example is the addition to carbonyl compounds, such as aldehydes and ketones. This reaction, after an appropriate workup, leads to the formation of β-hydroxy sulfoxides.

These addition reactions are fundamental in organic synthesis for the construction of carbon-carbon bonds and the creation of new stereocenters. The stereochemical outcome of these additions can often be controlled by the chirality at the sulfur atom of the starting sulfoxide, making this a valuable tool in asymmetric synthesis. The resulting β-hydroxy sulfoxides can be further transformed into other functional groups, highlighting the synthetic utility of this compound as a building block.

Oxidation and Degradation Pathways of this compound

The environmental fate and persistence of this compound are dictated by its susceptibility to oxidation and degradation. These processes can occur through both abiotic and biotic mechanisms, leading to the formation of various transformation products.

Investigation of Abiotic and Biotic Degradation Mechanisms

Abiotic Degradation: Abiotic degradation of this compound can be initiated by factors such as light (photodegradation) and reaction with chemical oxidants present in the environment (e.g., hydroxyl radicals).

Chemical Oxidation: Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, can degrade the molecule. The aromatic ring is susceptible to hydroxylation, while the methyl sulfoxide group can be oxidized to the corresponding sulfone (o-chlorobenzyl methyl sulfone). mdma.choup.com

Biotic Degradation: Microbial degradation is a key pathway for the breakdown of organosulfur compounds in the environment. nih.govwur.nl The biodegradation of this compound can proceed through several enzymatic pathways.

Sulfoxide Reduction/Oxidation: Microorganisms possess enzymes capable of both reducing sulfoxides back to sulfides and oxidizing them to sulfones. The specific pathway depends on the microbial species and the redox conditions. tandfonline.com

C-S Bond Cleavage: A crucial step in the mineralization of organosulfur compounds is the cleavage of the carbon-sulfur bond. Specialized bacteria can break the C-S bond, releasing the sulfur and making the organic carbon available for microbial metabolism. tandfonline.com

Degradation of the Aromatic Ring: Once the sulfur-containing moiety is altered or removed, the resulting chlorinated aromatic compound (e.g., o-chlorobenzyl alcohol or o-chlorobenzoic acid) can be further degraded by microorganisms capable of aromatic ring cleavage. The presence of the chlorine substituent can, however, make the compound more recalcitrant to microbial attack compared to its non-chlorinated analog. oup.com

Identification of Degradation Products and Their Formation Pathways

The degradation of this compound is expected to yield a range of transformation products, depending on the degradation pathway.

Oxidation Products: The primary oxidation product would be the corresponding sulfone:

o-Chlorobenzyl methyl sulfone: Formed by the oxidation of the sulfoxide group. This can occur via both abiotic (e.g., reaction with hydroxyl radicals) and biotic pathways. mdma.choup.com

Abiotic Degradation Products: Photodegradation and chemical oxidation can lead to:

o-Chlorobenzaldehyde and o-Chlorobenzoic acid: Resulting from the oxidation of the benzylic carbon. researchgate.netwvu.edu

Benzyl (B1604629) alcohol derivatives: Formed through nucleophilic substitution of the chlorine atom or through radical-mediated processes. nih.gov

Chlorinated phenols: Arising from the hydroxylation of the aromatic ring.

Biotic Degradation Products: Microbial metabolism can produce a variety of intermediates:

o-Chlorobenzyl methyl sulfide (B99878): Formed via microbial reduction of the sulfoxide. wur.nl

o-Chlorobenzyl alcohol: Produced by the cleavage of the C-S bond, potentially followed by oxidation to o-chlorobenzaldehyde and o-chlorobenzoic acid.

Methylsulfinic acid and Methanesulfonic acid: As the sulfur-containing fragment is metabolized.

The complete mineralization of the compound would ultimately lead to carbon dioxide, water, chloride ions, and sulfate.

Interactive Table of Potential Degradation Products

Compound NameFormation Pathway
o-Chlorobenzyl methyl sulfoneAbiotic or biotic oxidation of the sulfoxide group.
o-Chlorobenzyl methyl sulfideBiotic reduction of the sulfoxide group. wur.nl
o-ChlorobenzaldehydeOxidation of the benzylic carbon. researchgate.net
o-Chlorobenzoic acidFurther oxidation of o-chlorobenzaldehyde. researchgate.net
o-Chlorobenzyl alcoholCleavage of the C-S bond.
Chlorinated phenolsHydroxylation of the aromatic ring.
Methylsulfinic acidIntermediate in sulfur metabolism.
Methanesulfonic acidFurther oxidation of methylsulfinic acid.

The identification and quantification of these degradation products are essential for a comprehensive understanding of the environmental fate of this compound.

Applications of O Chlorobenzyl Methyl Sulfoxide As a Chiral Auxiliary and Building Block

Asymmetric Induction in Diastereoselective Reactions

Chiral sulfoxides are highly effective at inducing stereochemistry in a variety of chemical transformations due to the stable tetrahedral geometry around the sulfur atom and the differential steric and electronic nature of its substituents (an oxygen atom, a lone pair of electrons, and two different organic residues). This chirality can effectively control the facial selectivity of reactions on a prochiral center within the same molecule.

In the context of carbonyl additions, a chiral sulfoxide (B87167) auxiliary attached to the nucleophile or the electrophile can direct the approach of the incoming reagent. For instance, α-sulfinyl carbanions, generated by deprotonation of an α-sulfonyl compound, can add to carbonyl compounds with a high degree of diastereoselectivity. The stereochemical outcome is often governed by a chelated transition state, where a metal cation coordinates to both the sulfinyl oxygen and the carbonyl oxygen, leading to a rigid cyclic structure that favors one diastereomeric product.

While no specific studies on o-chlorobenzyl methyl sulfoxide in this context are available, the general mechanism suggests that the corresponding α-lithio derivative would react with aldehydes and ketones to produce β-hydroxy sulfoxides with predictable stereochemistry. The diastereoselectivity would be influenced by the steric bulk of the o-chlorobenzyl group and the reaction conditions, such as the choice of metal cation and solvent.

The chiral sulfinyl group can also exert significant stereochemical control in alkylation and cycloaddition reactions. In alkylations of α-sulfinyl carbanions, the incoming electrophile approaches from the sterically less hindered face of the carbanion, which is dictated by the arrangement of the substituents on the chiral sulfur atom.

For cycloaddition reactions, such as the Diels-Alder reaction, a chiral sulfinyl group attached to the dienophile can effectively control the endo/exo selectivity and the facial selectivity of the diene's approach. The sulfinyl group's ability to coordinate with Lewis acids can further enhance this stereocontrol by locking the conformation of the dienophile and increasing the differentiation between its two faces. Although specific examples involving this compound are not documented, its performance in such reactions would be a key measure of its utility as a chiral auxiliary.

Synthetic Utility in the Construction of Enantiomerically Enriched Compounds

The primary purpose of a chiral auxiliary is to facilitate the formation of a new stereogenic center with high enantiomeric excess, followed by its removal to yield the desired enantiomerically enriched product.

Development of this compound-Based Catalysts and Ligands (Hypothetical/Future Research)

The lone pair of electrons on the sulfur atom and the oxygen atom of the sulfinyl group allow chiral sulfoxides to act as ligands for transition metals. This has led to the development of a variety of chiral sulfoxide-based ligands for asymmetric catalysis. These ligands can create a chiral environment around a metal center, enabling enantioselective transformations.

Given its structure, this compound could potentially be developed into a chiral ligand. The ortho-chloro substituent could be used as a handle for further functionalization to create bidentate or polydentate ligands. For example, the aromatic ring could be modified to include other coordinating groups, leading to novel ligand architectures.

Future research in this area could explore the synthesis of such ligands and their application in various asymmetric catalytic reactions, including hydrogenations, C-C bond-forming reactions, and oxidations. The electronic and steric properties imparted by the o-chlorobenzyl group would be expected to influence the catalytic activity and enantioselectivity of the resulting metal complexes. The exploration of these possibilities remains a prospective area for investigation in the field of asymmetric catalysis.

Computational Chemistry and Theoretical Studies on O Chlorobenzyl Methyl Sulfoxide

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the structural and electronic properties of molecules. dntb.gov.ua DFT calculations are used to determine optimized geometries, analyze molecular orbitals, and compute various descriptors that predict chemical behavior.

The three-dimensional structure of o-Chlorobenzyl methyl sulfoxide (B87167), particularly the arrangement of atoms around the chiral sulfur center, is crucial to its reactivity. Sulfoxides possess a tetrahedral geometry, with the sulfur atom, its lone pair, the oxygen atom, and two organic substituents occupying the vertices. semanticscholar.org Computational methods like DFT are employed to find the most stable geometric arrangements, known as conformations, by optimizing the structure to a minimum on the potential energy surface. taltech.ee

Conformational analysis involves studying the relationship between a molecule's geometry and its corresponding energy. taltech.ee For o-Chlorobenzyl methyl sulfoxide, this analysis would focus on the rotational barriers around the C-S bonds and the orientation of the o-chlorobenzyl group relative to the methyl sulfoxide moiety. The relative energies of different conformers influence which structures are most populated at a given temperature and, therefore, which are most likely to participate in a chemical reaction. The staggered conformation around the P-C bond in some organophosphorus compounds, for instance, has been shown to be a key factor in stability, a principle that applies analogously to the C-S bonds in sulfoxides. researchgate.net

Table 1: Representative DFT-Calculated Structural Parameters for Aryl Sulfoxide Analogs Note: This table presents typical values for aryl sulfoxide systems as determined by DFT calculations. Specific values for this compound would require a dedicated computational study.

ParameterTypical ValueSignificance
S=O Bond Length~1.50 ÅIndicates double bond character, influences IR stretching frequency.
S-C (Aryl) Bond Length~1.80 ÅReflects the strength of the bond connecting the aromatic ring to the sulfur center.
S-C (Methyl) Bond Length~1.78 ÅReflects the strength of the bond connecting the methyl group to the sulfur center.
C-S-O Bond Angle~106°Contributes to the overall tetrahedral geometry at the sulfur atom.
C-S-C Bond Angle~98°Influences steric hindrance and accessibility of the sulfur atom.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. unesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital through which the molecule is most likely to accept electrons, determining its electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms, reflecting the nucleophilic character of the sulfoxide group. The LUMO is likely distributed over the aromatic ring and the C-Cl bond, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. dntb.gov.uarsc.org

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior.

Table 2: Key Chemical Reactivity Descriptors from FMO Analysis Note: These descriptors are derived from the energies of the Frontier Molecular Orbitals (EHOMO and ELUMO).

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration.
Electrophilicity Index (ω)ω = μ² / 2ηA global index of electrophilic power.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is indispensable for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed, offering insights into reaction feasibility and kinetics.

Pummerer Rearrangement: This is a characteristic reaction of sulfoxides, where they rearrange in the presence of an activating agent like acetic anhydride (B1165640) to form an α-acyloxy thioether. wikipedia.org Computational studies can model this multi-step process. The mechanism typically begins with the acylation of the sulfoxide oxygen, followed by an elimination step to produce a highly reactive thionium (B1214772) ion intermediate. wikipedia.org Transition state analysis helps identify the structures and energies of the highest-energy points along this pathway, which correspond to the kinetic bottlenecks of the reaction. Computational investigations on related systems provide evidence for intermediates such as an α-chlorinated thioether when using chlorine-containing activating agents. researchgate.net This suggests that for this compound, the reaction could proceed through a complex series of intermediates and transition states. researchgate.net

Racemization: Since this compound is chiral at the sulfur atom, the process of its racemization (conversion of a single enantiomer into an equal mixture of both) is of significant interest. Photoracemization, often aided by a photosensitizer, is a known pathway for chiral sulfoxides. nih.gov Computational modeling can elucidate the mechanism, which may involve electron transfer processes leading to the formation of a sulfoxide radical cation. nih.gov The transition state for thermal racemization would likely involve a planar geometry at the sulfur center, and DFT calculations can determine the energy barrier for this inversion, which is typically high for sulfoxides in the absence of a catalyst.

By computing the energies of all stationary points along a reaction coordinate, a detailed energy profile can be generated. This profile visually represents the thermodynamics and kinetics of the reaction. For instance, a computed reaction mechanism for the initial activation of a sulfoxide with TMSCl showed a pathway progressing through four distinct transition states and three intermediates. researchgate.net The calculations predicted that a proton transfer step was rate-limiting, with a computed barrier of 37-38 kcal/mol. researchgate.net

From the energy barriers (activation energies, Ea) obtained from transition state calculations, kinetic parameters like reaction rate constants (k) can be estimated using transition state theory. These theoretical calculations allow for the comparison of different potential pathways and prediction of reaction outcomes under various conditions. Kinetic studies on the oxidation of related aryl methyl sulfoxides have been used to determine activation parameters and provide mechanistic information, demonstrating the synergy between experimental and theoretical approaches. rsc.org

Table 3: Illustrative Energy Profile Data for a Pummerer-type Reaction of a Model Sulfoxide Source: Adapted from computational data on the reaction of DMSO with TMSCl. researchgate.net Energies are relative to the separated reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsSulfoxide + Activating Agent0.0
TS1First Transition State+5.2
Intermediate 1First Intermediate-16.1
TS2Rate-Limiting Transition State+37.0
Intermediate 2Second Intermediate-1.2
Productsα-chloro thioether + Byproduct-17.5

Analysis of Chiral Recognition and Asymmetric Induction in this compound Systems

The chirality of the sulfoxide group makes this compound a target for studies in chiral recognition and asymmetric synthesis. rsc.org Chiral recognition is the process by which a chiral molecule (the host) selectively interacts with one enantiomer of another chiral molecule (the guest).

Computational modeling can simulate the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern this recognition. Studies have demonstrated the successful enantiomeric inclusion of benzyl (B1604629) methyl sulfoxides by chiral dipeptide hosts like (R)-phenylglycyl-(R)-phenylglycine. hi-ho.ne.jp In these systems, the host forms a cavity that preferentially binds one enantiomer of the sulfoxide over the other. DFT and molecular mechanics can be used to calculate the binding energies of the diastereomeric host-guest complexes, providing a theoretical basis for the observed enantioselectivity.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction. For this compound, this is most relevant to its synthesis via the oxidation of the prochiral o-Chlorobenzyl methyl sulfide (B99878). Theoretical studies can model the interaction of the sulfide with a chiral oxidant within the active site of an enzyme or in the presence of a chiral catalyst, helping to explain the origin of the observed enantiomeric excess. sioc-journal.cn

Table 4: Host-Guest Systems for Chiral Recognition of Benzyl Methyl Sulfoxides Source: Based on experimental findings with potential for computational investigation. hi-ho.ne.jp

Chiral HostGuest Molecule ClassKey Interactions for RecognitionPotential Computational Approach
(R)-phenylglycyl-(R)-phenylglycineBenzyl methyl sulfoxidesHydrogen bonding, steric fit within crystalline cavityMolecular Docking, DFT energy calculations
Chiral cyclodextrinsAryl sulfoxidesInclusion complexation, hydrophobic interactionsMolecular Dynamics, MM/PBSA energy calculations
Chiral surfactants (micellar systems)Prochiral sulfides (for asymmetric oxidation)Electrostatic and hydrophobic interactions in micelleQM/MM simulations

Advanced Spectroscopic and Chromatographic Characterization of this compound

The comprehensive analysis of this compound, a chiral organosulfur compound, relies on a suite of advanced analytical techniques. These methods are indispensable for confirming its molecular structure, elucidating its three-dimensional stereochemistry, monitoring reaction progress during its synthesis, and assessing its enantiomeric and chemical purity. This article details the application of nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR), and chromatographic methods for the thorough characterization of this compound.

Synthesis and Reactivity of Advanced Derivatives of O Chlorobenzyl Methyl Sulfoxide

Functionalization of the Aromatic Ring System

The introduction of new substituents onto the aromatic ring of o-chlorobenzyl methyl sulfoxide (B87167) is a key strategy for modifying its electronic and steric properties. The existing ortho-chloro substituent and the methylsulfinylmethyl group (-CH₂S(O)CH₃) play a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. The chloro group is a deactivating, ortho-, para-director, while the methylsulfinylmethyl group's directing influence is more complex. Generally, alkylsulfinyl groups are considered deactivating and meta-directing. However, the methylene (B1212753) spacer in o-chlorobenzyl methyl sulfoxide mitigates the deactivating effect of the sulfoxide on the aromatic ring.

Electrophilic substitution reactions, such as nitration and halogenation, are expected to yield a mixture of isomers. The precise ratio of these products would be influenced by the reaction conditions, including the nature of the electrophile and the solvent system employed.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄1-Chloro-2-(methylsulfinylmethyl)-4-nitrobenzene, 1-Chloro-2-(methylsulfinylmethyl)-6-nitrobenzene
BrominationBr₂, FeBr₃1-Bromo-2-chloro-3-(methylsulfinylmethyl)benzene, 1-Bromo-2-chloro-6-(methylsulfinylmethyl)benzene

Note: The products listed are predicted based on general principles of electrophilic aromatic substitution. Specific experimental data for this compound was not available in the searched literature.

Modifications at the Methyl Group and Benzyl (B1604629) Position

The methyl and benzyl positions of this compound offer rich opportunities for chemical modification. The protons on the carbon adjacent to the sulfoxide group (the methyl group) are acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups.

The benzylic position is also susceptible to reaction, particularly through free radical pathways. For instance, benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

A significant reaction involving the methyl group is the Pummerer rearrangement. wikipedia.orgorganicreactions.orgtcichemicals.comyoutube.com This reaction typically occurs when a sulfoxide with an α-hydrogen is treated with an activating agent, such as acetic anhydride (B1165640). The reaction transforms the sulfoxide into an α-acyloxythioether. This rearrangement provides a powerful tool for the introduction of functionality at the carbon adjacent to the sulfur atom.

Table 2: Representative Reactions at the Methyl and Benzyl Positions

PositionReactionReagentsProduct Type
MethylDeprotonation-Alkylation1. n-BuLi, 2. R-Xα-Alkylated Sulfoxide
MethylPummerer RearrangementAc₂Oα-Acetoxythioether
BenzylRadical BrominationNBS, (PhCO)₂O₂Benzylic Bromide

Exploring Novel Sulfoxide-Containing Scaffolds with Synthetic Potential

The strategic manipulation of this compound and its derivatives can lead to the construction of novel and complex molecular scaffolds. The functional handles introduced through the reactions described above can serve as points for intramolecular cyclization, leading to the formation of new heterocyclic ring systems.

For instance, derivatives of this compound can be utilized in the synthesis of quinolin-2-ones and spiro youtube.comnih.govtrienones. While the direct use of this compound in these specific syntheses has not been detailed, analogous N-aryl propynamides, which can be conceptually derived from functionalized o-chlorobenzyl precursors, undergo intramolecular cyclization in the presence of an activating agent and a sulfur source like DMSO. This suggests that appropriately substituted derivatives of this compound could serve as valuable building blocks for constructing diverse heterocyclic frameworks.

The development of synthetic routes to novel sulfoxide-containing scaffolds holds significant promise for the discovery of molecules with unique chemical and physical properties.

Future Directions and Emerging Research Avenues in O Chlorobenzyl Methyl Sulfoxide Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfoxides, including o-chlorobenzyl methyl sulfoxide (B87167), is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and the potential for seamless scale-up.

Continuous-flow synthesis of sulfoxides has been successfully demonstrated using various methodologies. For instance, an iron-catalyzed continuous-flow system has been developed for the oxidation of sulfides to sulfoxides using hydrogen peroxide. This method involves packing a reactor column with a mixture of iron(III) chloride and activated carbon, which forms an active iron oxide catalyst. By carefully controlling the flow rate, high selectivity for the sulfoxide over the corresponding sulfone can be achieved, with reactions running continuously for extended periods. nih.gov Such a system could be readily adapted for the continuous production of o-chlorobenzyl methyl sulfoxide from its corresponding sulfide (B99878), offering a safer and more efficient manufacturing process.

Automated synthesis platforms are also set to revolutionize the preparation and screening of this compound derivatives. These platforms can systematically vary reaction parameters to rapidly identify optimal conditions for synthesis. Furthermore, the integration of automated reactivity prediction tools can accelerate the design of novel derivatives with desired properties. acs.org For example, an automated continuous system for the production of aryl sulfonyl chlorides, key precursors for many sulfur-containing compounds, has been developed, showcasing the potential for automation in this area of chemistry. mdpi.com The application of such automated systems to the synthesis of chiral derivatives of this compound could significantly expedite the discovery of new chiral auxiliaries and ligands.

Table 1: Comparison of Batch vs. Flow Synthesis for Sulfoxide Production

ParameterBatch SynthesisFlow Synthesis
Reaction Control Limited control over temperature and mixing, potential for hotspots.Precise control over temperature, pressure, and mixing, leading to better reproducibility.
Safety Handling of large quantities of reagents poses safety risks.Smaller reaction volumes at any given time enhance safety, especially for exothermic reactions.
Scalability Scale-up can be challenging and may require significant process redevelopment.Straightforward scalability by extending reaction time or using parallel reactors.
Efficiency Can be less efficient due to longer reaction times and workup procedures.Often results in higher yields and purity due to improved reaction control and reduced side reactions.

Sustainable and Green Chemistry Approaches in Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the synthesis of sulfoxides, with a focus on developing more environmentally benign and sustainable methods. Research in this area is centered on the use of greener oxidants, alternative energy sources, and recyclable catalysts.

Hydrogen peroxide (H₂O₂) is considered a green oxidant as its primary byproduct is water. Several methods have been developed for the selective oxidation of sulfides to sulfoxides using H₂O₂ under transition-metal-free conditions, often in greener solvents like acetic acid or a mixture of acetone (B3395972) and water. nih.govrsc.org These methods are simple, safe, and provide high yields of the desired sulfoxides. nih.gov Photocatalytic aerobic oxidation represents another sustainable approach, utilizing visible light and a photocatalyst to activate molecular oxygen from the air as the oxidant. rsc.org This technique avoids the need for chemical oxidants altogether, making it a highly attractive green alternative.

Electrochemical methods also offer a sustainable route to sulfoxides by using traceless electrons as the oxidant. rsc.org This approach is environmentally friendly and compatible with a wide range of functional groups. rsc.org The development of catalytic systems based on abundant and non-toxic metals, such as manganese, in combination with recyclable ionic liquids, further contributes to the green synthesis of sulfoxides. frontiersin.org

The application of these green methodologies to the synthesis of this compound can significantly reduce the environmental impact of its production.

Table 2: Overview of Green Oxidation Methods for Sulfide to Sulfoxide Conversion

MethodOxidantCatalyst/ConditionsAdvantages
Hydrogen Peroxide Oxidation H₂O₂Transition-metal-free, glacial acetic acidGreen oxidant (byproduct is water), mild conditions, high yields. nih.gov
Photocatalytic Aerobic Oxidation O₂ (from air)Photocatalyst (e.g., anthraquinone), visible lightUses air as the oxidant, sustainable energy source, catalyst-free protocols available. rsc.org
Electrochemical Oxidation ElectronsNaCl (electrolyte and redox mediator)Metal-free, environmentally friendly, scalable. rsc.org
Catalytic Aerobic Oxidation O₂Manganese acetate (B1210297) in ionic liquidRecyclable catalytic system, no over-oxidation. frontiersin.org

Development of New Asymmetric Reactions Guided by this compound Derivatives

Chiral sulfoxides are highly valuable as chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. wikipedia.org The unique stereoelectronic properties of the sulfinyl group, with its chiral sulfur atom, allow for effective facial discrimination of prochiral substrates. While specific applications of this compound as a chiral auxiliary are not yet widely reported, its structural features make it a promising candidate for the development of new asymmetric transformations.

The general strategy involves the temporary incorporation of the chiral sulfoxide moiety onto a substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled. The steric and electronic properties of the o-chlorobenzyl group could influence the diastereoselectivity of reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions.

Furthermore, chiral derivatives of this compound could serve as ligands in transition-metal-catalyzed asymmetric reactions. The sulfur atom can coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of the catalytic process. The development of novel ligands based on this scaffold could lead to new and efficient catalysts for a variety of asymmetric transformations. Research into the synthesis of enantiomerically pure this compound and its derivatives will be crucial for exploring these applications. Biocatalytic methods, which have been successfully employed for the synthesis of other chiral sulfoxides, could provide a sustainable route to these valuable chiral building blocks. acsgcipr.org

The exploration of this compound derivatives in asymmetric synthesis holds significant promise for the development of novel and efficient methods for the preparation of enantiomerically pure compounds, which are of great importance in the pharmaceutical and agrochemical industries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for o-chlorobenzyl methyl sulfoxide, and how can reaction yields be maximized?

  • Methodological Answer: The synthesis of o-chlorobenzyl methyl sulfoxide can be approached via oxidation of its sulfide precursor (o-chlorobenzyl methyl sulfide). A common method involves using oxidizing agents like hydrogen peroxide or sodium periodate under controlled conditions. For the sulfide precursor, synthesis typically involves reacting o-chlorobenzyl chloride with sodium methyl sulfide in an inert atmosphere (e.g., nitrogen) to minimize side reactions . Post-synthesis, purification via column chromatography or recrystallization is critical. Yield optimization requires precise temperature control (e.g., 0–5°C for oxidation) and stoichiometric ratios of oxidizing agents.

Q. How can researchers characterize the purity and structural integrity of o-chlorobenzyl methyl sulfoxide?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the sulfoxide’s structure, particularly the chemical shift of the methyl group adjacent to the sulfoxide moiety (~2.7 ppm in ¹H NMR). High-Performance Liquid Chromatography (HPLC) with a polar stationary phase (e.g., C18 column) can assess purity, while mass spectrometry (MS) verifies molecular weight. Differential Scanning Calorimetry (DSC) may further confirm thermal stability .

Q. What safety precautions are necessary when handling o-chlorobenzyl methyl sulfoxide in laboratory settings?

  • Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 2–10°C to prevent degradation . Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) due to risk of hazardous reactions. In case of skin exposure, wash immediately with soap and water; for eye contact, irrigate with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the adrenergic mechanism of o-chlorobenzyl methyl sulfoxide’s diuretic action?

  • Methodological Answer: In vivo studies using Sprague Dawley rats (150–230 g) can elucidate adrenergic pathways. Pretreat animals with α-adrenergic blockers (e.g., tolazoline) or β-blockers (e.g., propranolol) to isolate receptor-specific effects. Measure urine output and cyclic AMP levels in renal tissues to correlate diuresis with adenyl cyclase activity. Control for hypophysectomy and adrenalectomy to assess hormonal dependencies .

Q. How does o-chlorobenzyl methyl sulfoxide antagonize antidiuretic hormone (ADH) effects at the molecular level?

  • Methodological Answer: The compound likely inhibits ADH-induced water reabsorption by disrupting cyclic AMP signaling in renal tubules. Experimental approaches include:

  • Radiolabeled ADH binding assays to evaluate competitive inhibition.
  • Measuring adenyl cyclase activity in kidney homogenates.
  • Using cysteine or sulfhydryl inhibitors to test if sulfoxide interactions distort tubular epithelial permeability .

Q. How can researchers resolve contradictions in data regarding the role of catecholamines in o-chlorobenzyl methyl sulfoxide’s diuretic efficacy?

  • Methodological Answer: Discrepancies may arise from variations in animal models (e.g., reserpinized vs. intact rats) or dosage regimens. To address this:

  • Standardize pretreatment protocols (e.g., reserpine dosage to deplete catecholamines).
  • Conduct dose-response studies to identify threshold effects.
  • Use microdialysis to monitor real-time catecholamine levels in renal cortex during sulfoxide administration .

Q. What analytical strategies are recommended for studying o-chlorobenzyl methyl sulfoxide’s stability under different storage conditions?

  • Methodological Answer: Accelerated stability studies can be performed by exposing the compound to varying temperatures (e.g., 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC and identify byproducts using LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life under standard storage conditions .

Methodological Considerations for Data Interpretation

Q. How should researchers validate the specificity of o-chlorobenzyl methyl sulfoxide’s pharmacological effects in complex biological systems?

  • Methodological Answer: Employ knockout animal models (e.g., ADH receptor-deficient mice) to confirm target specificity. Use isotopically labeled sulfoxide (e.g., ³⁵S or deuterated analogs) in tracer studies to distinguish parent compound from metabolites. Pair with RNA sequencing of renal tissues to identify off-target gene expression changes .

Q. What statistical approaches are optimal for analyzing dose-dependent responses in sulfoxide-related diuresis studies?

  • Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data (e.g., repeated urine output measurements), mixed-effects models account for intra-subject variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.